molecular formula C8H10IN3 B1408868 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1704065-02-0

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1408868
CAS No.: 1704065-02-0
M. Wt: 275.09 g/mol
InChI Key: OCBBHNSHNUVWNL-UHFFFAOYSA-N
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Description

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodine atom at the 4-position and a pyrrolidine ring at the 6-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through various methods, including the Biginelli reaction or cyclization of appropriate precursors.

    Pyrrolidine Substitution: The substitution of the pyrrolidine ring at the 6-position is typically carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)

    Substitution: Pyrrolidine, suitable leaving groups (e.g., halides)

    Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate)

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anticancer, antiviral, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the development of new therapeutic strategies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-6-(morpholin-1-yl)pyrimidine: Similar structure with a morpholine ring instead of pyrrolidine.

    4-Iodo-6-(piperidin-1-yl)pyrimidine: Similar structure with a piperidine ring instead of pyrrolidine.

    4-Iodo-6-(azepan-1-yl)pyrimidine: Similar structure with an azepane ring instead of pyrrolidine.

Uniqueness

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of the iodine atom and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-iodo-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBBHNSHNUVWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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